molecular formula C8H13NO2S B14586650 Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate CAS No. 61516-74-3

Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate

Cat. No.: B14586650
CAS No.: 61516-74-3
M. Wt: 187.26 g/mol
InChI Key: BJOIBNSBDWUOHH-UHFFFAOYSA-N
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Description

Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure that includes a pyrrolidine ring with a sulfanylidenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate typically involves the reaction of ethyl acetate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. Common reagents include sulfur-containing compounds to introduce the sulfanylidenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors ensure consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into its constituent carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: Conversion to corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Primary or secondary alcohols.

    Substitution: Amides, thioesters, or other substituted esters.

Scientific Research Applications

Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The exact mechanism of action of ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The sulfanylidenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl propionate: An ester with a pineapple-like odor, used in food flavorings.

Properties

CAS No.

61516-74-3

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

ethyl 2-(2-sulfanylidenepyrrolidin-1-yl)acetate

InChI

InChI=1S/C8H13NO2S/c1-2-11-8(10)6-9-5-3-4-7(9)12/h2-6H2,1H3

InChI Key

BJOIBNSBDWUOHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCCC1=S

Origin of Product

United States

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